molecular formula C12H12N2O B1309462 Phenol, 4-[(4-aminophenyl)amino]- CAS No. 6358-03-8

Phenol, 4-[(4-aminophenyl)amino]-

Cat. No. B1309462
CAS RN: 6358-03-8
M. Wt: 200.24 g/mol
InChI Key: IAEZKKZBDLMWGN-UHFFFAOYSA-N
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Description

Phenol, 4-[(4-aminophenyl)amino]-, also known as 4-Aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder . It has a molecular weight of 109.1259 .


Synthesis Analysis

4-Aminophenol can be produced from phenol by nitration followed by reduction with iron. Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) .


Molecular Structure Analysis

The molecular structure of 4-Aminophenol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Aminophenol is a building block used in organic chemistry. It is the final intermediate in the industrial synthesis of paracetamol. Treating 4-aminophenol with acetic anhydride gives paracetamol . It is a precursor to amodiaquine, mesalazine, AM404, parapropamol, B-86810 & B-87836 .


Physical And Chemical Properties Analysis

4-Aminophenol is a colorless to reddish-yellow crystal . It has a density of 1.13 g/cm3 . It has a melting point of 187.5 °C and a boiling point of 284 °C . It is soluble in water, very soluble in dimethylsulfoxide, soluble in acetonitrile, ethyl acetate, and acetone .

Safety And Hazards

4-Aminophenol is considered hazardous. It is harmful if swallowed or inhaled . It is suspected of causing genetic defects . It has double toxicity of both aniline and phenol. Absorption of it through the skin can cause dermatitis as well as cause methemoglobinemia and asthma .

properties

IUPAC Name

4-(4-aminoanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZKKZBDLMWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406345
Record name Phenol, 4-[(4-aminophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[(4-aminophenyl)amino]-

CAS RN

6358-03-8
Record name Phenol, 4-[(4-aminophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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